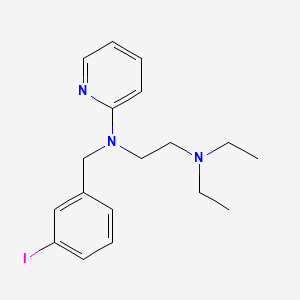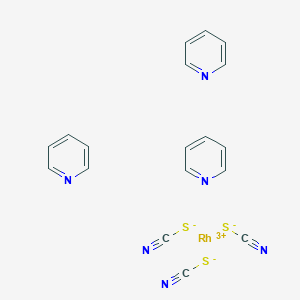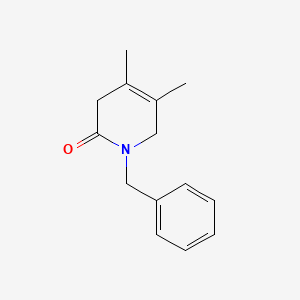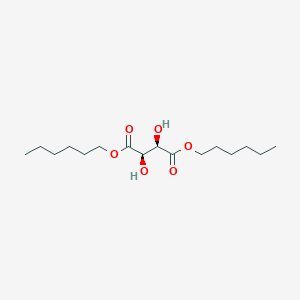![molecular formula C19H33NO B14436988 2-[(Dodecylamino)methyl]phenol CAS No. 79858-39-2](/img/structure/B14436988.png)
2-[(Dodecylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dodecylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a dodecylamino group attached to the phenol ring via a methylene bridge. The presence of the long dodecyl chain imparts unique properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecylamino)methyl]phenol typically involves the reaction of dodecylamine with formaldehyde and phenol. This reaction is an example of a Mannich reaction, which is a type of aminoalkylation reaction. The general reaction conditions include:
Reactants: Dodecylamine, formaldehyde, and phenol.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dodecylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-[(Dodecylamino)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-[(Dodecylamino)methyl]phenol involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. Additionally, the phenolic group can interact with proteins, potentially inhibiting enzyme activity or altering protein function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Octylamino)methyl]phenol: Similar structure but with an octyl chain instead of a dodecyl chain.
2-[(Hexylamino)methyl]phenol: Features a hexyl chain.
2-[(Butylamino)methyl]phenol: Contains a butyl chain.
Uniqueness
The uniqueness of 2-[(Dodecylamino)methyl]phenol lies in its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring surfactant-like behavior, such as in detergents and emulsifiers. The longer chain also enhances its ability to disrupt biological membranes, contributing to its antimicrobial activity.
Eigenschaften
CAS-Nummer |
79858-39-2 |
|---|---|
Molekularformel |
C19H33NO |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
2-[(dodecylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-20-17-18-14-11-12-15-19(18)21/h11-12,14-15,20-21H,2-10,13,16-17H2,1H3 |
InChI-Schlüssel |
UZCNFBQYJDZBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


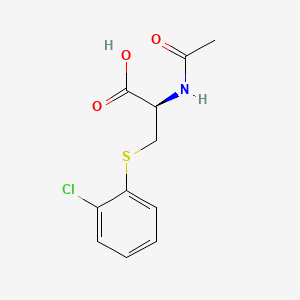
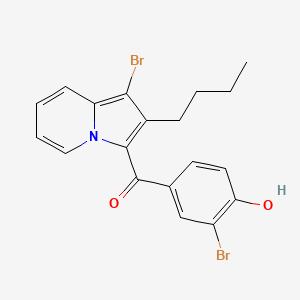
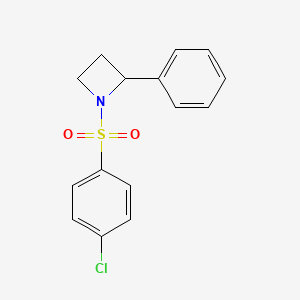


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)

